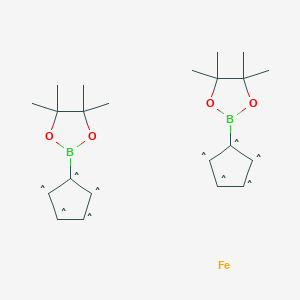

![molecular formula C50H52FeP2 B6288918 (R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97% CAS No. 494227-33-7](/img/structure/B6288918.png)

(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

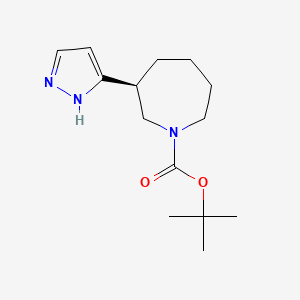

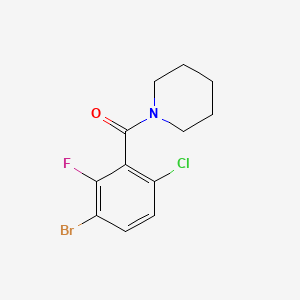

(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97% is a useful research compound. Its molecular formula is C50H52FeP2 and its molecular weight is 770.7 g/mol. The purity is usually 95%.

The exact mass of the compound (R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97% is 770.289361 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comprehensive Analysis of Walphos SL-W009-1 and Walphos SL-W009-2 Applications

Walphos SL-W009-1: and Walphos SL-W009-2 are chiral diphosphine ligands used in various scientific research applications. Below is a detailed analysis of their unique applications in different fields of research.

Asymmetric Catalysis

These compounds are primarily used in asymmetric catalysis . They facilitate reactions that produce chiral molecules, which are essential for creating pharmaceuticals with the desired biological activity. The high enantioselectivity of Walphos ligands makes them valuable for synthesizing optically active substances .

Hydrogenation Reactions

In the field of hydrogenation reactions , Walphos ligands have been applied to enhance the process of adding hydrogen to unsaturated bonds in organic compounds. This is particularly useful in the production of fine chemicals and pharmaceutical intermediates .

Carbon-Carbon Bond Formation

Walphos ligands aid in carbon-carbon bond formation , which is a cornerstone in organic synthesis. Their use in cross-coupling reactions helps in constructing complex organic frameworks with high precision .

Pharmaceutical Research

In pharmaceutical research , these ligands are used to develop new drugs by enabling the synthesis of key chiral drug intermediates. Their ability to induce chirality in drug molecules can significantly affect the efficacy and safety of the drugs .

Material Science

Material science: benefits from the use of Walphos ligands in the development of new materials with specific optical properties. They are instrumental in synthesizing compounds for optoelectronic devices .

Proteomics

Walphos SL-W009-2 has been mentioned in the context of proteomics research . It may be involved in the study of protein interactions and functions, which is crucial for understanding biological processes and disease mechanisms .

Environmental Chemistry

In environmental chemistry , these ligands can be utilized to study and develop novel catalytic processes that are more environmentally friendly, reducing the use of toxic metals and solvents in chemical reactions .

Agrochemical Synthesis

Lastly, in agrochemical synthesis , Walphos ligands contribute to the creation of new pesticides and herbicides. Their chiral properties can lead to more selective and thus potentially less harmful agrochemicals .

properties

InChI |

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m1../s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRVINOGJFWZOP-CHKASDEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H52FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Walphos SL-W009-1 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)